molecular formula C15H16N2O2S B15063446 3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine CAS No. 62247-26-1

3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine

Cat. No.: B15063446
CAS No.: 62247-26-1
M. Wt: 288.4 g/mol
InChI Key: DKPUFRARSDUURX-UHFFFAOYSA-N
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Description

3-(1-Tosylazetidin-2-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with an azetidine ring, which is further substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tosylazetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its functionalization with a tosyl group and subsequent attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by tosylation using tosyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Tosylazetidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Tosylazetidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

62247-26-1

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylazetidin-2-yl]pyridine

InChI

InChI=1S/C15H16N2O2S/c1-12-4-6-14(7-5-12)20(18,19)17-10-8-15(17)13-3-2-9-16-11-13/h2-7,9,11,15H,8,10H2,1H3

InChI Key

DKPUFRARSDUURX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CN=CC=C3

Origin of Product

United States

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